

# Application Notes: In Vivo Administration of Spadin in Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Spadin**  
Cat. No.: **B612297**

[Get Quote](#)

## Introduction

**Spadin** is a 17-amino acid peptide derived from the maturation of the neuropeptide Y receptor 3 (NTSR3/Sortilin).[1] It has been identified as a potent and specific antagonist of the TWIK-related potassium channel type 1 (TREK-1).[1][2] In preclinical studies, the blockade of TREK-1 channels has been linked to a depression-resistant phenotype, positioning **Spadin** as a promising candidate for a new generation of fast-acting antidepressants.[1][2] Unlike conventional antidepressants that can take several weeks to elicit a therapeutic effect, **Spadin** has demonstrated significant antidepressant-like effects in mice after only four days of treatment.[1][2] These application notes provide a comprehensive overview of the in vivo use of **Spadin** in mice, including its mechanism of action, administration protocols, and observed effects in various behavioral paradigms.

## Mechanism of Action

**Spadin** exerts its antidepressant effects by directly interacting with and inhibiting the TREK-1 potassium channel.[1][3] TREK-1 channels are highly expressed in brain regions implicated in mood regulation, such as the hippocampus and cortex.[2][4] By blocking these channels, **Spadin** reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability.[5][6] This enhanced excitability is thought to trigger a cascade of downstream events, including increased firing of serotonin (5-HT) neurons in the Dorsal Raphe Nucleus, activation of signaling pathways like MAPK and PI3K, phosphorylation of the CREB protein, and ultimately, the promotion of neurogenesis and synaptogenesis.[2][6][7]



[Click to download full resolution via product page](#)

Caption: **Spadin's mechanism of action signaling pathway.**

## Quantitative Data Summary

The following tables summarize the quantitative outcomes of **Spadin** administration in mice across various behavioral and physiological tests.

**Table 1: Effective Doses of Spadin by Administration Route**

| Administration Route    | Effective Dose (Molar) | Behavioral Test(s)              | Observed Effect                                  | Reference(s) |
|-------------------------|------------------------|---------------------------------|--------------------------------------------------|--------------|
| Intravenous (i.v.)      | $10^{-6}$ M            | FST, TST, LH, CMST, NSF         | Significant reduction in immobility/helplessness | [1]          |
| Intraperitoneal (i.p.)  | $10^{-5}$ M            | FST, EPM, Light/Dark, Staircase | Significant reduction in immobility and anxiety  | [1][8]       |
| Intracerebroventricular | $10^{-7}$ M            | FST                             | Significant reduction in immobility              | [1]          |

FST: Forced Swim Test; TST: Tail Suspension Test; LH: Learned Helplessness; CMST: Conditioned Motility Suppression Test; NSF: Novelty Suppressed Feeding; EPM: Elevated Plus-Maze.

**Table 2: Summary of Behavioral Test Outcomes with Spadin Treatment**

| Behavioral Test            | Treatment Details         | Key Finding                                       | Percent Change vs. Saline Control   | Reference(s) |
|----------------------------|---------------------------|---------------------------------------------------|-------------------------------------|--------------|
| Forced Swim Test (FST)     | Acute i.v. ( $10^{-6}$ M) | Reduced immobility time                           | 62.9% reduction                     | [1]          |
| 4-day i.v. ( $10^{-6}$ M)  | Reduced immobility time   | 43.2% reduction                                   | [5]                                 |              |
| 15-day i.v. ( $10^{-6}$ M) | Reduced immobility time   | Significant reduction (similar to fluoxetine)     | [5]                                 |              |
| Tail Suspension Test (TST) | Acute i.v. ( $10^{-6}$ M) | Reduced immobility time                           | Significant reduction ( $p<0.001$ ) | [1]          |
| 4-day i.v. ( $10^{-6}$ M)  | Reduced immobility time   | 28.1% reduction                                   | [5]                                 |              |
| Learned Helplessness (LH)  | Acute i.v. ( $10^{-6}$ M) | Reduced escape latencies after inescapable shocks | 25.4% reduction in latency          | [1][4]       |
| Novelty Suppressed Feeding | 4-day i.v. ( $10^{-6}$ M) | Decreased latency to feed in a novel environment  | Significant reduction ( $p<0.001$ ) | [1][5]       |
| Elevated Plus-Maze         | Acute i.p. ( $10^{-5}$ M) | Increased time spent in open arms                 | Significant increase ( $p<0.001$ )  | [8]          |

Table 3: Physiological and Cellular Effects of Spadin

| Parameter Measured       | Treatment Details                               | Key Finding                                                               | Quantitative Change                            | Reference(s) |
|--------------------------|-------------------------------------------------|---------------------------------------------------------------------------|------------------------------------------------|--------------|
| Serum Corticosterone     | Acute i.v. (10 <sup>-6</sup> M) after restraint | Reduced stress-induced corticosterone levels                              | 79.5% reduction in stress-induced increase     | [8]          |
| 5-HT Neuron Firing Rate  | Acute i.v. (10 <sup>-6</sup> M)                 | Increased firing rate of Dorsal Raphe Nucleus neurons                     | Activity level similar to TREK-1 knockout mice | [1][2]       |
| CREB Phosphorylation     | 4-day i.v. treatment                            | Enhanced hippocampal phosphorylation of CREB                              | Not quantified, but observed effect            | [2]          |
| Hippocampal Neurogenesis | 4-day i.v. treatment                            | Increased number of newly generated neurons                               | Not quantified, but observed effect            | [2]          |
| BDNF mRNA and Protein    | In vivo injections                              | Rapid increase in Brain-Derived Neurotrophic Factor levels in hippocampus | Not quantified, but observed effect            | [6]          |

## Experimental Protocols

The following protocols provide detailed methodologies for the administration of **Spadin** and subsequent behavioral evaluation in mice. All procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines.[9][10]

### Protocol 1: Preparation and Administration of Spadin

#### 1. Materials:

- **Spadin** peptide (lyophilized)
- Sterile 0.9% NaCl solution (saline)
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes (e.g., 1 mL)
- Needles (size appropriate for administration route, see below)[11]
- Animal scale

## 2. Reconstitution:

- Aseptically reconstitute lyophilized **Spadin** in sterile saline to achieve the desired stock concentration. For a  $10^{-6}$  M solution to be administered in a 100  $\mu$ L bolus, the stock concentration will need to be calculated based on the peptide's molecular weight.
- Gently vortex to ensure complete dissolution. Store aliquots at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
- Before administration, warm the solution to room temperature.[10]

## 3. Administration Routes:

- a) Intravenous (i.v.) Injection (Tail Vein):
  - Recommended Dose/Volume:  $10^{-6}$  M in a 100  $\mu$ L bolus.[12]
  - Procedure:
    - Warm the mouse under a heat lamp or in a warming chamber to induce vasodilation of the tail veins.
    - Place the mouse in a suitable restrainer.
    - Swab the tail with 70% ethanol.

- Using a 27-30 gauge needle, carefully insert the needle, bevel up, into one of the lateral tail veins.
- Inject the 100  $\mu$ L volume slowly. Successful injection is indicated by the absence of a subcutaneous bleb.
- Withdraw the needle and apply gentle pressure to the injection site.

- b) Intraperitoneal (i.p.) Injection:
  - Recommended Dose/Volume:  $10^{-5}$  M in a volume not exceeding 10 mL/kg.[\[1\]](#)[\[11\]](#) For a 25g mouse, the maximum volume is 0.25 mL.
  - Procedure:
    - Securely restrain the mouse, tilting its head downwards to move abdominal organs away from the injection site.
    - Using a 25-27 gauge needle, insert the needle at a 30-40° angle into the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[\[11\]](#)
    - Slightly aspirate to ensure no blood or urine is drawn.[\[11\]](#)
    - Inject the solution smoothly.
    - Withdraw the needle and return the mouse to its cage.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Spadin** administration.

## Protocol 2: Behavioral Assays for Antidepressant-like Effects

Behavioral tests are typically performed 30 minutes after an acute **Spadin** injection or following the final injection in a sub-chronic (4-day) or chronic (15-day) treatment regimen.[1][8]

### 1. Forced Swim Test (FST):

- Purpose: To assess behavioral despair.
- Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
- Procedure:
  - Gently place the mouse into the water-filled cylinder.
  - Record a 6-minute session.
  - Score the duration of immobility (floating passively with only minor movements to maintain balance) during the last 4 minutes of the test.
  - A decrease in immobility time is indicative of an antidepressant-like effect.[1]

### 2. Tail Suspension Test (TST):

- Purpose: An alternative to the FST for assessing behavioral despair.
- Procedure:
  - Suspend the mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail.
  - The mouse should be elevated so it cannot reach any surfaces.
  - Record a 6-minute session.
  - Score the total duration of immobility.

- A decrease in immobility time suggests an antidepressant-like effect.[1]

### 3. Novelty Suppressed Feeding (NSF) Test:

- Purpose: To assess anxiety and the effects of chronic antidepressant treatment.[1]
- Procedure:
  - Food-deprive the mice for 24 hours prior to the test. Ensure water is available.
  - Place a single food pellet in the center of a brightly lit, novel open field arena.
  - Place the mouse in a corner of the arena and start a timer.
  - Measure the latency (time taken) for the mouse to begin eating the food pellet.
  - A shorter latency to feed is indicative of reduced anxiety and an antidepressant-like effect. This test is particularly sensitive to sub-chronic (4-day) **Spadin** treatment.[1][5]

### 4. Learned Helplessness (LH) Test:

- Purpose: A model of depression based on the animal's response to uncontrollable stress.
- Procedure:
  - Day 1 (Induction): Expose mice to a series of inescapable foot shocks in a shuttle box.
  - Day 2 (Testing): Place the mice back in the shuttle box and administer a series of escapable foot shocks. Record the latency to escape to the non-electrified side of the box.
  - Mice exhibiting "learned helplessness" will show increased escape latencies.
  - **Spadin** administered before the testing phase has been shown to significantly reduce these escape latencies, demonstrating a reversal of the helpless phenotype.[1][4]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Spadin, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spadin, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spadin, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant spadin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. dsv.ulaval.ca [dsv.ulaval.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: In Vivo Administration of Spadin in Mice]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612297#in-vivo-administration-of-spadin-in-mice>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)